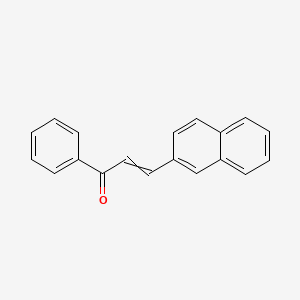
2-ethyl-3-methyl-1-benzofuran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation of a phenol derivative, followed by cyclization to form the benzofuran ring . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.
Industrial Production Methods: Industrial production of benzofuran derivatives, including 2-ethyl-3-methyl-1-benzofuran-4-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-ethyl-3-methyl-1-benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzofuran ring can be reduced under hydrogenation conditions to form dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2-ethyl-3-methyl-1-benzofuran-4-ol exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzofuran ring can interact with hydrophobic pockets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-hydroxybenzofuran: Similar structure but lacks the ethyl group, leading to different biological activities.
4-Hydroxy-3-methylbenzofuran: Lacks the ethyl group, which may affect its pharmacological properties.
2-Ethyl-3-methylbenzofuran: Lacks the hydroxy group, resulting in different reactivity and applications.
Uniqueness: 2-ethyl-3-methyl-1-benzofuran-4-ol is unique due to the presence of both the ethyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these substituents enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H12O2/c1-3-9-7(2)11-8(12)5-4-6-10(11)13-9/h4-6,12H,3H2,1-2H3 |
InChI-Schlüssel |
FHFZQMYBQUMQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=CC=C2O1)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B8680412.png)








![Pyridine, 2-[2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B8680468.png)

